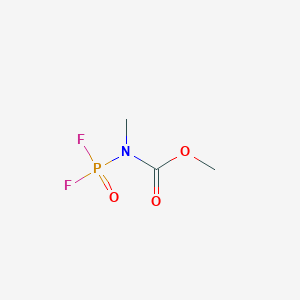

Methyl N-difluorophosphoryl-N-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-difluorophosphoryl-N-methylcarbamate (DFP) is a chemical compound that has been extensively used in scientific research as a potent inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (ACh). DFP has been used to study the mechanism of action of AChE and its inhibition, as well as the biochemical and physiological effects of AChE inhibition.

Mécanisme D'action

Methyl N-difluorophosphoryl-N-methylcarbamate inhibits AChE by forming a covalent bond with the active site of the enzyme. This prevents ACh from being broken down, leading to an accumulation of the neurotransmitter in the synaptic cleft. This can lead to overstimulation of the nervous system, which can cause a variety of physiological effects.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of Methyl N-difluorophosphoryl-N-methylcarbamate depend on the dose and route of administration. In general, Methyl N-difluorophosphoryl-N-methylcarbamate can cause a variety of symptoms, including muscle twitching, convulsions, respiratory distress, and death. It can also affect cognitive function, memory, and learning.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl N-difluorophosphoryl-N-methylcarbamate has several advantages as a research tool. It is a potent and selective inhibitor of AChE, which makes it useful for studying the role of ACh in the nervous system. It is also relatively easy to synthesize and has a long shelf life. However, Methyl N-difluorophosphoryl-N-methylcarbamate is highly toxic and must be handled with care. It can also have non-specific effects on other enzymes and receptors, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research involving Methyl N-difluorophosphoryl-N-methylcarbamate. One area of interest is the development of new AChE inhibitors that are more selective and less toxic than Methyl N-difluorophosphoryl-N-methylcarbamate. Another area of interest is the study of the long-term effects of AChE inhibition on cognitive function and behavior. Finally, there is a need for more research on the biochemical and physiological effects of Methyl N-difluorophosphoryl-N-methylcarbamate, particularly at low doses, to better understand its mechanism of action and potential therapeutic applications.

Conclusion:

In conclusion, Methyl N-difluorophosphoryl-N-methylcarbamate is a potent inhibitor of AChE that has been extensively used in scientific research. It is synthesized by reacting methylamine with difluorophosphoryl chloride and has a variety of biochemical and physiological effects. While it has several advantages as a research tool, it is highly toxic and must be handled with care. There are several future directions for research involving Methyl N-difluorophosphoryl-N-methylcarbamate, including the development of new AChE inhibitors and the study of its long-term effects on cognitive function and behavior.

Méthodes De Synthèse

Methyl N-difluorophosphoryl-N-methylcarbamate can be synthesized by reacting methylamine with difluorophosphoryl chloride. The reaction produces methyl N-difluorophosphorylformamide, which can be further reacted with methyl isocyanate to produce Methyl N-difluorophosphoryl-N-methylcarbamate. The overall synthesis of Methyl N-difluorophosphoryl-N-methylcarbamate is shown below:

(CH3NH2) + (POF2Cl) → (CH3NHPF2) + HCl

(CH3NHPF2) + (CH3NCO) → (CH3NHPF2CO) + HCl

Methyl N-difluorophosphoryl-N-methylcarbamate is a colorless liquid with a boiling point of 143-144°C and a density of 1.34 g/mL. It is highly toxic and can be absorbed through the skin, so proper safety precautions must be taken when handling it.

Applications De Recherche Scientifique

Methyl N-difluorophosphoryl-N-methylcarbamate has been widely used in scientific research as a potent inhibitor of AChE. AChE is an enzyme that breaks down the neurotransmitter ACh, which is involved in many important physiological processes, including muscle contraction, heart rate, and cognitive function. Inhibition of AChE by Methyl N-difluorophosphoryl-N-methylcarbamate can lead to an increase in ACh levels, which can have a variety of effects on the nervous system.

Propriétés

Numéro CAS |

123145-94-8 |

|---|---|

Nom du produit |

Methyl N-difluorophosphoryl-N-methylcarbamate |

Formule moléculaire |

C3H6F2NO3P |

Poids moléculaire |

173.06 g/mol |

Nom IUPAC |

methyl N-difluorophosphoryl-N-methylcarbamate |

InChI |

InChI=1S/C3H6F2NO3P/c1-6(3(7)9-2)10(4,5)8/h1-2H3 |

Clé InChI |

IOEGYMRYVLOGPT-UHFFFAOYSA-N |

SMILES |

CN(C(=O)OC)P(=O)(F)F |

SMILES canonique |

CN(C(=O)OC)P(=O)(F)F |

Synonymes |

Carbamic acid, (difluorophosphinyl)methyl-, methyl ester (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)